4-(benzenesulfonyl)-N-benzyl-2-(2,4-dichlorophenyl)-1,3-oxazol-5-amine
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Overview
Description
The compound “4-(benzenesulfonyl)-N-benzyl-2-(2,4-dichlorophenyl)-1,3-oxazol-5-amine” is a complex organic molecule. It contains a benzene sulfonyl group, a benzyl group, a 2,4-dichlorophenyl group, and a 1,3-oxazol-5-amine group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxazole ring, a sulfonyl group attached to a benzene ring, a benzyl group, and a 2,4-dichlorophenyl group . These functional groups could potentially influence the compound’s reactivity and properties.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used . The presence of various functional groups could allow for a range of chemical transformations.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity.Scientific Research Applications
Synthesis and Antimicrobial Activities
This chemical has been studied for its potential in synthesizing novel compounds with antimicrobial activities. For instance, the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole from various ester ethoxycarbonylhydrazones and primary amines shows the versatility of related chemicals in generating antimicrobial agents. Some derivatives exhibited good to moderate activities against test microorganisms, highlighting the potential of such chemicals in developing new antimicrobial solutions (Bektaş et al., 2007).
Asymmetric Hydrogenation Catalysts
Chemical derivatives similar to 4-(benzenesulfonyl)-N-benzyl-2-(2,4-dichlorophenyl)-1,3-oxazol-5-amine have been explored for their use in asymmetric hydrogenation processes. New chiral N, P-oxazolines and their iridium complexes have been synthesized and tested for asymmetric hydrogenation of an imine, demonstrating the role of such compounds in catalysis and the synthesis of chiral molecules. This research paves the way for the application of these chemicals in fine chemical and pharmaceutical synthesis, offering a route to asymmetric products with potentially high value (Ezhova et al., 2004).
Chemical Space Mining
The exploration of the chemical space for solid-phase synthesis highlights the use of polymer-supported benzenesulfonamides as key intermediates in a variety of chemical transformations. This research underscores the importance of such compounds in diversifying the available chemical libraries through solid-phase synthesis, contributing to the development of novel pharmaceuticals and materials (Fülöpová & Soural, 2015).
Anticancer Activities
Compounds related to this compound have been synthesized and evaluated for their anticancer activities. The development of novel quinazolinone derivatives and their reaction with various amines to produce compounds with significant antimicrobial activity also points towards their potential use in cancer research. This line of investigation opens new avenues for the use of such compounds in the treatment and study of cancer (Habib et al., 2013).
Mechanism of Action
Target of Action
The compound “4-(benzenesulfonyl)-N-benzyl-2-(2,4-dichlorophenyl)-1,3-oxazol-5-amine” contains a 1,3-oxazole ring, which is a common structural motif in many biologically active compounds. Compounds containing this ring are known to interact with various enzymes and receptors in the body .
Mode of Action
The exact mode of action would depend on the specific target of the compound. The presence of the 1,3-oxazole ring might allow the compound to form hydrogen bonds with its target, influencing the activity of the target protein .
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Based on the presence of the 1,3-oxazole ring, it could potentially interfere with pathways involving enzymes or receptors that have an affinity for this structural motif .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors including its size, polarity, and the presence of functional groups. The dichlorophenyl group might make the compound more lipophilic, potentially affecting its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Given the potential targets suggested by its structure, the compound might have a range of effects, from altering enzyme activity to modulating signal transduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain ions or molecules might interact with the compound, potentially affecting its activity .
Safety and Hazards
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-benzyl-2-(2,4-dichlorophenyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O3S/c23-16-11-12-18(19(24)13-16)20-26-22(30(27,28)17-9-5-2-6-10-17)21(29-20)25-14-15-7-3-1-4-8-15/h1-13,25H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVURPOOHBSACSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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